1-(Cyclopentylmethyl)pyrrolidin-3-amine
Overview
Description
“1-(Cyclopentylmethyl)pyrrolidin-3-amine” is a chemical compound with the CAS Number: 1096341-29-5 . It has a molecular weight of 168.28 . The IUPAC name for this compound is 1-(cyclopentylmethyl)-3-pyrrolidinamine . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “1-(Cyclopentylmethyl)pyrrolidin-3-amine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for “1-(Cyclopentylmethyl)pyrrolidin-3-amine” is 1S/C10H20N2/c11-10-5-6-12(8-10)7-9-3-1-2-4-9/h9-10H,1-8,11H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(Cyclopentylmethyl)pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 168.28 . The compound is stored at room temperature .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in 1-(Cyclopentylmethyl)pyrrolidin-3-amine , is a versatile scaffold in medicinal chemistry. It’s widely used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can serve as a building block for drugs targeting a variety of diseases, leveraging its structural flexibility and stereochemical properties.
Bioactive Molecule Design
The pyrrolidine ring is a common feature in bioactive molecules with target selectivity1-(Cyclopentylmethyl)pyrrolidin-3-amine can be used to design molecules with the pyrrolidine ring as a central feature, exploiting its non-planarity and potential for pseudorotation to interact with biological targets .
Safety and Hazards
The safety information for “1-(Cyclopentylmethyl)pyrrolidin-3-amine” indicates that it is classified under GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Future Directions
The future directions for “1-(Cyclopentylmethyl)pyrrolidin-3-amine” and other pyrrolidine derivatives involve further exploration of their pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-(cyclopentylmethyl)pyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10-5-6-12(8-10)7-9-3-1-2-4-9/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXHKXQZFWIFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.